molecular formula C18H21N3O3 B5135604 1-[(4-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine

1-[(4-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B5135604
M. Wt: 327.4 g/mol
InChI Key: HRLRESZPZXUMAI-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine is a chemical compound with the molecular formula C17H19N3O3 It is a piperazine derivative that features both methoxy and nitrophenyl functional groups

Mechanism of Action

The mechanism of action of a piperazine compound would depend on its specific structure and the target it interacts with. For example, some piperazine derivatives are known to act as antagonists at the 5-HT2A receptor, among other targets .

Safety and Hazards

The safety and hazards associated with a piperazine compound would depend on its specific structure. Some piperazine compounds are known to be toxic and can cause adverse effects if ingested, inhaled, or come into contact with the skin .

Future Directions

The future directions for research on piperazine compounds are vast, given their wide range of pharmacological activities. New piperazine derivatives are continually being synthesized and evaluated for their potential as therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves the reaction of 1-(4-methoxyphenyl)piperazine with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the methoxy or nitrophenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in hydrochloric acid (HCl).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.

    Reduction: Formation of amines from the nitro group.

    Substitution: Formation of new piperazine derivatives with different functional groups.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-allergic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Lacks the nitrophenyl group, making it less versatile in terms of chemical reactivity.

    1-(4-Nitrophenyl)piperazine: Lacks the methoxy group, which can affect its binding properties and reactivity.

    1-(2-Methoxyphenyl)piperazine: Similar structure but with the methoxy group in a different position, which can influence its chemical and biological properties.

Uniqueness

1-[(4-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine is unique due to the presence of both methoxy and nitrophenyl groups, which provide a combination of chemical reactivity and potential biological activity. This dual functionality allows for a wide range of applications in various fields of research.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-24-18-8-2-15(3-9-18)14-19-10-12-20(13-11-19)16-4-6-17(7-5-16)21(22)23/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLRESZPZXUMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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